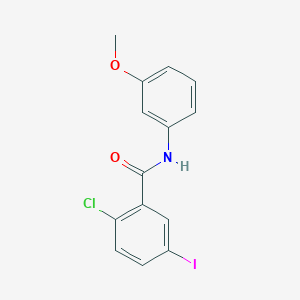
2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide, also known as CI-976, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit potent hypolipidemic effects.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications, especially in the treatment of hyperlipidemia. Studies have shown that 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide can significantly reduce plasma triglyceride and cholesterol levels in animal models. Additionally, 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide has been found to improve insulin sensitivity and glucose tolerance in type 2 diabetic rats.
Wirkmechanismus
The mechanism of action of 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide involves the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a crucial role in the synthesis and storage of cholesterol esters. By inhibiting ACAT, 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide reduces the accumulation of cholesterol esters in the liver and other tissues, leading to a decrease in plasma cholesterol and triglyceride levels.
Biochemical and Physiological Effects:
2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide has been found to exhibit potent hypolipidemic effects in animal models. Studies have shown that treatment with 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide can significantly reduce plasma triglyceride and cholesterol levels. Additionally, 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide has been found to improve insulin sensitivity and glucose tolerance in type 2 diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide in lab experiments is its potent hypolipidemic effects, which make it a useful tool for studying the role of cholesterol esters in various physiological processes. However, one of the limitations of using 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide. One area of interest is the development of more potent and selective ACAT inhibitors based on the structure of 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide in the treatment of hyperlipidemia and other metabolic disorders. Finally, studies are needed to investigate the potential toxicity of 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide and its effects on various physiological processes.
Synthesemethoden
The synthesis of 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide involves the reaction of 2-chloro-5-iodoaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain 2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide in high purity.
Eigenschaften
IUPAC Name |
2-chloro-5-iodo-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClINO2/c1-19-11-4-2-3-10(8-11)17-14(18)12-7-9(16)5-6-13(12)15/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKCAWRPAAAHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(3,4-dimethoxyphenyl)-N-methylacrylamide](/img/structure/B6003117.png)
![methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B6003124.png)
![7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003132.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B6003140.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B6003146.png)
![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B6003157.png)

![N-(2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6003164.png)
![N-({1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6003168.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide](/img/structure/B6003175.png)
![[1-(2,4,5-trimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6003206.png)
![1-[1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinyl]-1-propanol](/img/structure/B6003210.png)

![2-(1-methyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol](/img/structure/B6003226.png)